2-[(5-Hydroxy-8-methyl-2,4,7-trioxo-1,3-diphenyl-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)sulfanyl]benzoic acid
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Overview
Description
2-[(5-Hydroxy-8-methyl-2,4,7-trioxo-1,3-diphenyl-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)sulfanyl]benzoic acid is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Hydroxy-8-methyl-2,4,7-trioxo-1,3-diphenyl-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)sulfanyl]benzoic acid typically involves multiple stepsThe final step involves the attachment of the sulfanylbenzoic acid moiety under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Hydroxy-8-methyl-2,4,7-trioxo-1,3-diphenyl-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The trioxo groups can be reduced to hydroxyl groups.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the trioxo groups can produce hydroxyl derivatives .
Scientific Research Applications
2-[(5-Hydroxy-8-methyl-2,4,7-trioxo-1,3-diphenyl-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)sulfanyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-Hydroxy-8-methyl-2,4,7-trioxo-1,3-diphenyl-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Shares a similar pyrimidine core but differs in functional groups and overall structure.
2,4-Dihydroxy-3,6-dimethylbenzoic acid: Contains similar hydroxy and methyl groups but lacks the complex pyrido[2,3-d]pyrimidine structure.
Uniqueness
2-[(5-Hydroxy-8-methyl-2,4,7-trioxo-1,3-diphenyl-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)sulfanyl]benzoic acid is unique due to its combination of multiple functional groups and complex structure. This uniqueness contributes to its diverse range of applications and potential biological activities .
Properties
Molecular Formula |
C27H19N3O6S |
---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
2-(5-hydroxy-8-methyl-2,4,7-trioxo-1,3-diphenylpyrido[2,3-d]pyrimidin-6-yl)sulfanylbenzoic acid |
InChI |
InChI=1S/C27H19N3O6S/c1-28-23-20(21(31)22(25(28)33)37-19-15-9-8-14-18(19)26(34)35)24(32)30(17-12-6-3-7-13-17)27(36)29(23)16-10-4-2-5-11-16/h2-15,31H,1H3,(H,34,35) |
InChI Key |
YUSMIFMZDMTDHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=C(C1=O)SC3=CC=CC=C3C(=O)O)O)C(=O)N(C(=O)N2C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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